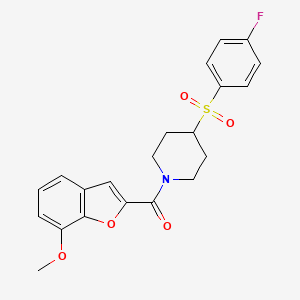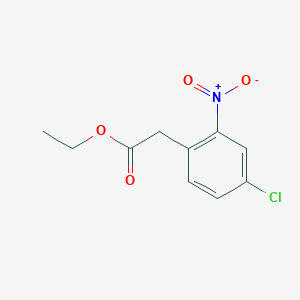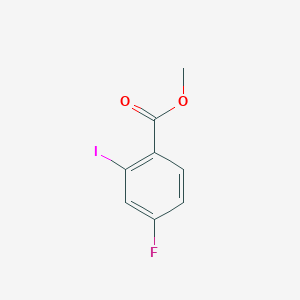
Carbamato de metilo (4-((3-((3-ciclopropil-1,2,4-oxadiazol-5-il)metil)piperidin-1-il)sulfonil)fenil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones medicinales
Propiedades anticancerígenas: El carbamato de metilo (4-((3-((3-ciclopropil-1,2,4-oxadiazol-5-il)metil)piperidin-1-il)sulfonil)fenil) ha demostrado actividad anticancerígena. Por ejemplo, los derivados de este compuesto exhibieron efectos prometedores contra las células cancerosas MCF-7 y HeLa . La investigación adicional podría explorar su potencial como terapia dirigida.
Actividad vasodilatadora: Las características estructurales del compuesto sugieren posibles efectos vasodilatadores. Investigar su impacto en los vasos sanguíneos y la salud cardiovascular podría ser valioso.
Propiedades anticonvulsivas: Dada su estructura compleja, este compuesto podría interactuar con las vías neuronales. Los investigadores podrían explorar su potencial como agente anticonvulsivo.
Potencial antidiabético: Teniendo en cuenta el grupo sulfonilo, que a menudo se asocia con medicamentos antidiabéticos, vale la pena investigar si este compuesto afecta el metabolismo de la glucosa o la sensibilidad a la insulina.
Materiales energéticos
Núcleo de alta energía: El carbamato de metilo (4-((3-((3-ciclopropil-1,2,4-oxadiazol-5-il)metil)piperidin-1-il)sulfonil)fenil) podría servir como bloque de construcción para materiales energéticos. Sus derivados pueden exhibir un balance de oxígeno favorable y un calor positivo de formación .
Aplicaciones misceláneas
Otros usos potenciales: Más allá de los campos mencionados, investigaciones adicionales podrían revelar aplicaciones adicionales. Los investigadores deben explorar su comportamiento bajo diversas condiciones.
En resumen, el carbamato de metilo (4-((3-((3-ciclopropil-1,2,4-oxadiazol-5-il)metil)piperidin-1-il)sulfonil)fenil) es prometedor en diversos ámbitos. Su estructura multifacética invita a la exploración, y los estudios futuros revelarán más sobre su potencial. 🌟
Poonam, Geetika Bhasin, Richa Srivastava & Ram Singh. “Oxadiazoles: moiety to synthesis and utilize.” Journal of the Iranian Chemical Society, Volume 19, pages 665–677 (2022). Link
Mecanismo De Acción
Target of Action
Compounds with 1,2,4-oxadiazole structures have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
It is known that 1,2,4-oxadiazoles have broad-spectrum biological activity, suggesting they may interact with multiple pathways .
Pharmacokinetics
The compound’s molecular formula is c11h17n3o , which may provide some insights into its pharmacokinetic properties.
Result of Action
1,2,4-oxadiazoles have been reported to possess anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic properties .
Propiedades
IUPAC Name |
methyl N-[4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-27-19(24)20-15-6-8-16(9-7-15)29(25,26)23-10-2-3-13(12-23)11-17-21-18(22-28-17)14-4-5-14/h6-9,13-14H,2-5,10-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDJDHJUYQERGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B2540774.png)



![2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2540779.png)

![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)
![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)
![N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2540784.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)

![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2540792.png)
![5-(FURAN-2-YL)-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2540796.png)
